D-Mannose
Overview
Description
D-Mannose is a simple sugar found in many fruits and is related to glucose . It also occurs naturally in some cells in the human body . D-Mannose is used to treat a rare disease called carbohydrate-deficient glycoprotein syndrome type 1b . It has been proposed as an alternative approach for managing urinary tract infections (UTIs) as it can inhibit bacterial adhesion to the urothelium .
Synthesis Analysis
D-Mannose can be chemically synthesized and biotransformed from D-fructose or D-glucose using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase .
Molecular Structure Analysis
D-Mannose is a C-2 epimer of D-glucose . It is a natural monosaccharide and can be obtained from both plants and microorganisms .
Chemical Reactions Analysis
D-Mannose is an important component of polysaccharides and glycoproteins . It has been widely used in the food, pharmaceutical, and poultry industries, acting as the source of dietary supplements, starting material for the synthesis of drugs, and blocking colonization in animal feeds .
Physical And Chemical Properties Analysis
D-Mannose is a C-2 epimer of D-glucose, which is a natural monosaccharide . It can be obtained from both plants and microorganisms .
Scientific Research Applications
Urinary Tract Health
D-Mannose is known for its role in preventing urinary tract infections (UTIs). It prevents certain bacteria from sticking to the walls of the urinary tract, which can help avoid infections .
Food Industry
In the food industry, D-Mannose is used as a dietary supplement due to its nutritional benefits and is also involved in the production of functional foods .
Pharmaceutical Applications
D-Mannose serves as a starting material for drug synthesis. It’s particularly significant in developing treatments for carbohydrate-deficient glycoprotein syndrome type 1b .
Poultry Industry
This compound is used in animal feeds to block colonization, promoting the health of poultry by preventing bacterial infections .
Prebiotic Effects
Research suggests that D-Mannose can act as a prebiotic, supporting beneficial gut bacteria and contributing to overall gut health .
Insulin Secretion
Studies have indicated that D-Mannose may facilitate insulin secretion, which could have implications for diabetes management .
Basic Science Research
Due to its structure and function, D-Mannose is a glyconutrient with high research value in basic science, contributing to our understanding of cellular processes .
Biological Production
D-Mannose is involved in the biological production process with potential applications in industrial biotechnology, utilizing microbial enzymes for its production .
Mechanism of Action
Target of Action
D-Mannopyranoside, also known as D-Mannose, primarily targets the FimH lectin located at the tip of type-1 pili of uropathogenic Escherichia coli (UPEC) . FimH plays a crucial role in the ability of UPEC to adhere to and infect urothelial cells . Another target of D-Mannopyranoside is the Mannose-binding protein C .
Mode of Action
D-Mannopyranoside interacts with its targets by blocking their function. For instance, it acts as a potent antagonist of FimH, inhibiting its ability to bind to urothelial cells . This blocking action prevents UPEC from adhering to and infecting these cells .
Biochemical Pathways
D-Mannopyranoside affects the biochemical pathways related to bacterial adhesion and infection. By blocking FimH, it disrupts the pathway that UPEC uses to adhere to and infect urothelial cells . In addition, D-Mannopyranoside is involved in the biosynthesis of mannogen, a carbohydrate reserve polymer found in Leishmania spp . It serves as a substrate for GDP-mannose–dependent β-1,2-mannosyltransferases, which are involved in mannogen synthesis .
Pharmacokinetics
Studies on similar compounds suggest that it may have good bioavailability and low toxicity
Result of Action
The primary result of D-Mannopyranoside’s action is the prevention of UPEC adhesion to and infection of urothelial cells . This can potentially reduce the incidence and severity of urinary tract infections caused by UPEC . In addition, its involvement in mannogen synthesis could have implications for the metabolism and survival of Leishmania spp .
Safety and Hazards
D-Mannose is generally well tolerated in people . However, it should be used with caution if you have diabetes as it may make it harder to control your blood sugar . High doses of D-Mannose may cause kidney damage . Always tell your doctor about any supplements you are taking, including natural ones and those bought without a prescription .
Future Directions
D-Mannose represents a promising nonantibiotic prevention strategy . It is an inert monosaccharide that is metabolized and excreted in urine and acts by inhibiting bacterial adhesion to the urothelium . A simple sugar, D-Mannose has an important role in human metabolism through glycosylation of proteins .
properties
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QTVWNMPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337491 | |
Record name | D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
Record name | D-Mannose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000002 [mmHg] | |
Record name | D-Mannose | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
D-Mannose | |
CAS RN |
530-26-7, 31103-86-3, 3458-28-4 | |
Record name | D-Mannopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Mannose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-mannose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-mannopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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